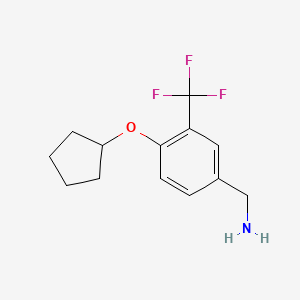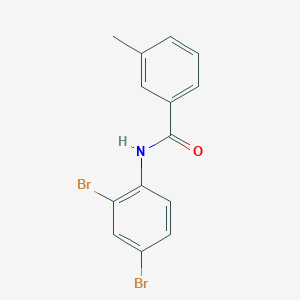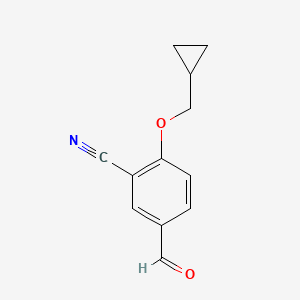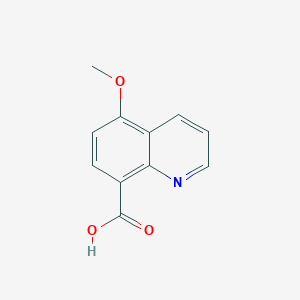
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropyrrolidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety may enhance binding affinity or selectivity, while the methoxy group can influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-ethoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzamide
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is unique due to the specific positioning of the methoxy group and the difluoropyrrolidine moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H15F2NO3 |
|---|---|
分子量 |
271.26 g/mol |
IUPAC名 |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H15F2NO3/c1-19-11-6-9(12(17)18)2-3-10(11)7-16-5-4-13(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3,(H,17,18) |
InChIキー |
CKBDIXISONGGKR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN2CCC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)




![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)

![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)
![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)





